1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C6H4F3N3O4 This compound is characterized by the presence of a pyrazole ring substituted with a methyl group, a nitro group, a trifluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by carboxylation. One common method includes the use of potassium permanganate in water at elevated temperatures. For instance, potassium permanganate (56.7 g, 359 mmol) is added to a solution of 3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole in water, and the reaction mixture is heated at 100°C for 12 hours. The mixture is then filtered, acidified, and extracted to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can be esterified or converted to other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Reduction of the nitro group: 1-Methyl-4-amino-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
Esterification of the carboxylic acid group: Methyl 1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
Scientific Research Applications
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity.
Comparison with Similar Compounds
3-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the carboxylic acid group.
1-Methyl-4-nitro-1H-pyrazole: Similar structure but lacks the trifluoromethyl and carboxylic acid groups.
Uniqueness: 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of all four functional groups (methyl, nitro, trifluoromethyl, and carboxylic acid) on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H4F3N3O4 |
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Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-methyl-4-nitro-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H4F3N3O4/c1-11-3(5(13)14)2(12(15)16)4(10-11)6(7,8)9/h1H3,(H,13,14) |
InChI Key |
QOTDWXRCPHPRMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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